10'-bromo-3'-(propylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]
Overview
Description
10'-bromo-3'-(propylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] is a useful research compound. Its molecular formula is C18H21BrN4OS and its molecular weight is 421.4 g/mol. The purity is usually 95%.
The exact mass of the compound 10'-bromo-3'-(propylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] is 420.06195 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 10'-bromo-3'-(propylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10'-bromo-3'-(propylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Intramolecular Cyclization and Novel Heterocycles Synthesis
Research in the field of heterocyclic chemistry has shown significant interest in the synthesis of novel spiro heterocycles, which are compounds featuring a spiro linkage (a single atom connecting two rings) within their molecular structure. These compounds are of great interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
- Varlamov et al. (1999, 2013) explored the intramolecular cyclization of gem-benzylaminoallylcyclohexane, resulting in the formation of spiro[tetrahydrobenz-2-azepine-3-cyclohexane] and other related compounds under specific conditions. These findings illustrate the potential of utilizing intramolecular reactions to create complex and novel spiro heterocyclic structures, which could be relevant to the synthesis and application of the compound (Varlamov et al., 1999).
Efficient Synthesis and Microbiological Activity
The development of efficient synthetic routes for novel spiro heterocycles is crucial for their application in various scientific fields. Dabholkar and Ravi (2010) demonstrated an efficient synthesis of novel spiro heterocycles containing a triazine nucleus, showcasing their microbiological activity against gram-positive and gram-negative microorganisms. This study indicates the potential of spiro heterocycles in biomedical applications, suggesting that similar strategies could be applied to synthesize and test the biological activity of "10'-bromo-3'-(propylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]" (Dabholkar & Ravi, 2010).
Applications in Electrophilic Aminations
The study of electrophilic aminations, as discussed by Andreae and Schmitz (1991), provides insights into the synthesis of various nitrogen-containing compounds through the transfer of NH groups to different nucleophiles. This research could offer valuable methodologies for functionalizing spirocyclic compounds, potentially applicable to the modification and application of the compound in creating bioactive molecules or novel materials (Andreae & Schmitz, 1991).
Properties
IUPAC Name |
10-bromo-3-propylsulfanylspiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclohexane] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4OS/c1-2-10-25-17-20-16-15(22-23-17)13-11-12(19)6-7-14(13)21-18(24-16)8-4-3-5-9-18/h6-7,11,21H,2-5,8-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPZNVQBJNJIIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC4(O2)CCCCC4)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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